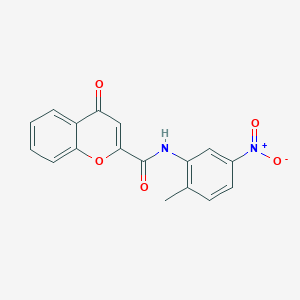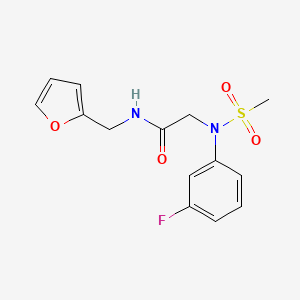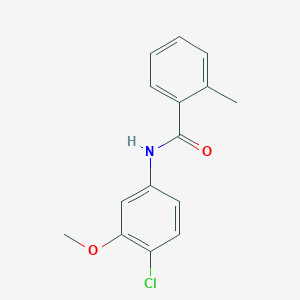
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, also known as MNCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In material science, this compound has been used as a building block for the synthesis of fluorescent and luminescent materials. In environmental science, this compound has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. In material science, this compound has been shown to exhibit fluorescence and luminescence properties, making it useful for optical applications.
Advantages and Limitations for Lab Experiments
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse applications. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Careful consideration should be given to the concentration and application of this compound in lab experiments to ensure accurate and safe results.
Future Directions
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, this compound could be further studied for its potential as a therapeutic agent for various diseases. In material science, this compound could be further studied for its optical properties and potential applications in sensors and imaging. In environmental science, this compound could be further studied for its potential use in detecting and removing heavy metal ions from water.
Conclusion
This compound, or this compound, is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. However, careful consideration should be given to its concentration and application in lab experiments. Further research is needed to fully understand the potential of this compound and its mechanism of action.
Synthesis Methods
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide can be synthesized using a one-pot, three-component reaction involving 3-acetylcoumarin, 2-methyl-5-nitroaniline, and isatoic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-6-7-11(19(22)23)8-13(10)18-17(21)16-9-14(20)12-4-2-3-5-15(12)24-16/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCJPLLVWQKHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)


![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)
![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)

![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)
![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)
